molecular formula C12H13NO3 B3329835 2-ethyl-6-hydroxy-N-methylbenzofuran-3-carboxamide CAS No. 638217-12-6

2-ethyl-6-hydroxy-N-methylbenzofuran-3-carboxamide

Cat. No.: B3329835
CAS No.: 638217-12-6
M. Wt: 219.24 g/mol
InChI Key: IXPLAJKKEWRHEM-UHFFFAOYSA-N
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Description

2-ethyl-6-hydroxy-N-methylbenzofuran-3-carboxamide is a synthetic compound that belongs to the class of benzofurans. It has gained significant attention in scientific research due to its potential biological activity and various applications. The molecular formula of this compound is C12H13NO3, and it has a molecular weight of 219.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and further functionalization steps lead to the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-hydroxy-N-methylbenzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the nitro group yields an amine.

Scientific Research Applications

2-ethyl-6-hydroxy-N-methylbenzofuran-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-tumor and anti-viral properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-6-hydroxy-N-methylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-6-hydroxybenzofuran-3-carboxamide: Lacks the N-methyl group.

    6-hydroxy-N-methylbenzofuran-3-carboxamide: Lacks the ethyl group.

    2-ethylbenzofuran-3-carboxamide: Lacks the hydroxy and N-methyl groups.

Uniqueness

2-ethyl-6-hydroxy-N-methylbenzofuran-3-carboxamide is unique due to the presence of both the ethyl and N-methyl groups, which may contribute to its distinct biological activities and chemical properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-ethyl-6-hydroxy-N-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-9-11(12(15)13-2)8-5-4-7(14)6-10(8)16-9/h4-6,14H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPLAJKKEWRHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Example 14(c) was prepared from 6-methoxy-2-ethylbenzo[b]furan-3-carboxylic acid methylamide 14b (401 mg, 1.72 mmole) by treatment with BBr3 in a manner as previously described for example 1d to give 318 mg (84%) of an off-white solid. 1H NMR (DMSO-d6) δ9.53 (1H, s), 7.79 (1H, d, J=4.6 Hz), 7.45 (1H, d, J=8.6 Hz), 6.88 (1H, d, J=2.0 Hz), 6.74 (1H, dd, J=2.0, 8.6 Hz), 3.03 (2H, q, J=7.3 Hz), 2.77 (3H, d, J=4.6 Hz), 1.24 (3H, t, J=7.3 Hz). Anal. Calcd for C12H13NO3: C, 65.74; H, 5.98; N, 6.39. Found: C, 65.61; H, 6.06; N, 6.32.
Name
6-methoxy-2-ethylbenzo[b]furan-3-carboxylic acid methylamide
Quantity
401 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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